molecular formula C23H18N4OS B2922497 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923201-49-4

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2922497
CAS RN: 923201-49-4
M. Wt: 398.48
InChI Key: YTLBDTHKKMERGX-UHFFFAOYSA-N
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Description

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research. This compound is a member of the benzamide family and has been found to exhibit promising biological activities, making it an attractive candidate for further investigation.

Scientific Research Applications

Heterocyclic Synthesis

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide plays a role in the synthesis of various heterocyclic compounds. For instance, its use in the formation of benzo[b]thiophen-2-yl-hydrazonoesters contributes to the synthesis of derivatives like pyrazole, isoxazole, pyrimidine, and pyrazolopyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anti-tuberculosis Activity

Compounds related to 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide, specifically thiazole-aminopiperidine hybrids, have been synthesized and show potential as Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrate significant antituberculosis activity and cytotoxicity in vitro (Jeankumar et al., 2013).

Anticancer Activity

Synthesis of Co(II) complexes with derivatives of 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide exhibits promising fluorescence properties and anticancer activity, especially in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Synthesis of Diverse Heterocycles

The compound is used in synthesizing a broad range of heterocycles like pyrrole, pyridine, coumarin, and triazole, which are evaluated as insecticidal agents. This diversity in synthesis demonstrates its versatility in creating multiple bioactive compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Novel Synthesis Techniques

Research also includes the development of novel synthesis methods for related compounds, demonstrating its importance in advancing synthetic chemistry techniques. These methods lead to the creation of structurally diverse molecules with potential applications in various fields (Shams, Mohareb, Helal, & Mahmoud, 2010).

properties

IUPAC Name

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-18-4-3-5-20-21(18)26-23(29-20)27(15-17-10-12-25-13-11-17)22(28)19-8-6-16(14-24)7-9-19/h3-13H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLBDTHKKMERGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

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